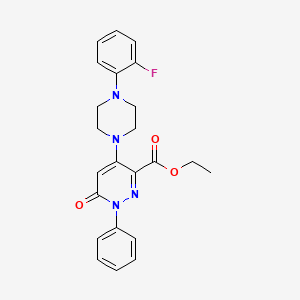

Ethyl-4-(4-(2-Fluorphenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazin-3-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H23FN4O3 and its molecular weight is 422.46. The purity is usually 95%.

BenchChem offers high-quality Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Inhibitoren humaner equilibrativer Nukleosidtransporter Verbindungen mit einer ähnlichen Struktur wurden als Inhibitoren humaner equilibrativer Nukleosidtransporter (ENTs) untersucht. ENTs spielen eine wichtige Rolle bei der Nukleotidsynthese, der Regulation der Adenosinfunktion und der Chemotherapie .

Antibakterielle und Antituberkulose-Eigenschaften

Die Forschung an Piperazin- und Pyrazolderivaten, die strukturelle Bestandteile der Verbindung sind, hat ihr Potenzial als antimikrobielle und antituberkulose Mittel hervorgehoben.

Antikrebs-Eigenschaften

Einige Uracil-Amid-Verbindungen, die strukturelle Ähnlichkeiten mit der Verbindung aufweisen, wurden synthetisiert und auf ihre Fähigkeit untersucht, den Zellverlust in einer humanen, östrogenrezeptor-positiven Brustkrebszelllinie zu induzieren .

Modulation pharmakokinetischer Eigenschaften

Die Piperazin-Komponente der Verbindung ist ein häufiges strukturelles Motiv in Agrochemikalien und Pharmazeutika, zum Teil aufgrund ihrer Fähigkeit, die pharmakokinetischen Eigenschaften einer Arzneistoffsubstanz positiv zu modulieren .

Behandlung neurologischer Erkrankungen

Piperazin ist auch ein Bestandteil potenzieller Behandlungen für Parkinson und Alzheimer .

Antibakterielle Aktivität

Einige neue Derivate von 1,2,4-Triazol mit Piperazin-Rest, von denen einige eine gute antibakterielle Aktivität zeigten .

Wirkmechanismus

Target of Action

The primary targets of this compound appear to be the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . Current inhibitors of ENTs are mostly ENT1-selective .

Mode of Action

The compound interacts with its targets, the ENTs, in a unique way. It has been demonstrated that this compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 . Among the analogues tested, compound 3c was the most potent inhibitor . Compound 3c reduced Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km . Therefore, similar to FPMINT, compound 3c was an irreversible and non-competitive inhibitor .

Biochemical Pathways

The compound affects the biochemical pathways related to nucleotide synthesis and regulation of adenosine function. By inhibiting ENTs, it can potentially disrupt these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of uridine uptake in ENT1 and ENT2 . This can potentially disrupt nucleotide synthesis and regulation of adenosine function, leading to various downstream effects.

Action Environment

Given its stability in the presence of cells and proteins , it can be inferred that the compound may be relatively stable under physiological conditions.

Biochemische Analyse

Biochemical Properties

This compound has been found to interact with various enzymes and proteins. For instance, it has been shown to have potential as an α-amylase inhibitor . α-amylase is a key enzyme involved in the hydrolysis of carbohydrates into glucose . Therefore, Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate could play a role in regulating blood glucose levels .

Cellular Effects

The effects of this compound on cells have been studied in the context of its potential as an α-amylase inhibitor . It has been found to have cytotoxic activity on pancreatic cancer cells (AR42J) in vitro .

Molecular Mechanism

It has been suggested that it may exert its effects through binding interactions with biomolecules, such as enzymes, and through changes in gene expression .

Metabolic Pathways

It has been suggested that it may interact with equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis .

Transport and Distribution

It is known to interact with ENTs, suggesting it may be transported across cell membranes via these transporters .

Biologische Aktivität

Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (commonly referred to as compound T6) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article reviews the biological activity of T6, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C24H26FN5O4

- Molecular Weight : 467.49 g/mol

- CAS Number : 606119-28-2

The compound features a piperazine moiety and a pyridazine ring, which are known to contribute to various biological activities.

1. Inhibition of Monoamine Oxidase (MAO)

Recent studies have highlighted T6's role as a selective inhibitor of monoamine oxidase B (MAO-B). The compound demonstrated:

T6 exhibited competitive inhibition with a Ki value of 0.0071 µM for MAO-B, indicating its potential as a therapeutic agent for conditions such as Alzheimer's disease due to its neuroprotective effects .

2. Cytotoxicity and Anticancer Activity

The cytotoxic effects of T6 were evaluated in vitro using L929 fibroblast cells:

- Cytotoxicity Results :

In cancer models, T6 demonstrated improved cytotoxicity compared to standard chemotherapeutics, suggesting its potential as an anticancer agent .

The biological activity of T6 can be attributed to several mechanisms:

MAO Inhibition

By inhibiting MAO-B, T6 increases levels of monoamines such as dopamine, which may enhance neuronal survival and function in neurodegenerative conditions .

Antioxidant Properties

T6 has been suggested to possess antioxidant properties that mitigate oxidative stress, a contributing factor in both neurodegeneration and cancer progression .

Case Studies

Several studies have explored the efficacy of T6 in different biological contexts:

Neurodegenerative Disorders

In a study assessing the neuroprotective effects of T6:

- Model Used : Neuroblastoma cells treated with neurotoxic agents.

- Findings : T6 significantly reduced cell death and apoptosis markers compared to untreated controls, indicating protective effects against neurotoxicity .

Cancer Therapeutics

In vitro studies on various cancer cell lines revealed:

- Efficacy : T6 exhibited superior cytotoxicity against hypopharyngeal tumor cells compared to traditional chemotherapy agents like bleomycin .

Data Tables

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| T6 | MAO-B | 0.013 | High |

| T3 | MAO-A | 1.57 | Moderate |

| Bleomycin | Cancer Cells | Varies | Standard |

| Cell Line | Treatment Concentration (µM) | Cell Viability (%) |

|---|---|---|

| L929 | 10 | >90 |

| L929 | 50 | >80 |

| L929 | 100 | No significant death |

Eigenschaften

IUPAC Name |

ethyl 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-1-phenylpyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O3/c1-2-31-23(30)22-20(16-21(29)28(25-22)17-8-4-3-5-9-17)27-14-12-26(13-15-27)19-11-7-6-10-18(19)24/h3-11,16H,2,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIWOMSBNASVJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC=C3F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.